molecular formula C22H22O8 B1247244 (5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one

(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one

Cat. No. B1247244
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-YFMMTPMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one is a furonaphthodioxole.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's synthesis involves a variety of chemical processes, including reactions and cyclization techniques. For instance, Katritzky et al. (2005) demonstrated the synthesis of related compounds using mild reaction conditions and thermal cyclization techniques, emphasizing the compound's potential in chemical synthesis (Katritzky et al., 2005).

Biological and Antimicrobial Activities

  • Compounds with structures similar to the queried compound have shown promising antimicrobial activities. For example, Velpula et al. (2015) synthesized compounds via a one-pot multicomponent reaction and found broad-spectrum antibacterial activity against various bacterial strains (Velpula et al., 2015).
  • Similarly, Selvam and Palanirajan (2010) synthesized derivatives with significant anti-bacterial and anti-fungal activities, highlighting the compound's potential in antimicrobial research (Selvam & Palanirajan, 2010).

Pharmaceutical Applications

  • Luo et al. (2005) reported on compounds with structures related to the queried compound, demonstrating potent inhibitors of acetyl- or butyrylcholinesterase, indicating potential applications in medicinal chemistry (Luo et al., 2005).

Antifungal and Antitumor Properties

  • Long et al. (2006) synthesized oxadiazole derivatives with structures similar to the queried compound, showing good fungicidal activities, suggesting potential applications in antifungal research (Long et al., 2006).
  • Chang et al. (2014) found that certain benzophenones exhibit significant antiproliferative activity and tubulin affinity, indicating potential applications in cancer research (Chang et al., 2014).

properties

Product Name

(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19+,20+/m1/s1

InChI Key

YJGVMLPVUAXIQN-YFMMTPMMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 2
Reactant of Route 2
(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 3
(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 4
(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 5
Reactant of Route 5
(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one
Reactant of Route 6
(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one

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